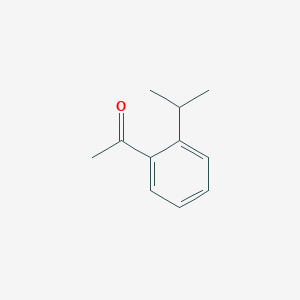
2-Isopropylacetophenone
Vue d'ensemble
Description
2-Isopropylacetophenone is a chemical compound with the molecular formula C11H14O . It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 1-(2-propan-2-ylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of 2-Isopropylacetophenone consists of a phenyl group (a benzene ring) attached to a carbonyl group (C=O) and an isopropyl group (C3H7) . The InChI string representation of its structure isInChI=1S/C11H14O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-8H,1-3H3 . Physical And Chemical Properties Analysis
2-Isopropylacetophenone has a molecular weight of 162.23 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 162.104465066 g/mol . The topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique
Photoenolization Studies
Research on ortho-alkyl-substituted acetophenones, including 2-isopropylacetophenone, has been conducted to understand photoenolization processes. Findlay and Tchir (1976) found that no photoenolization was detected in 2-isopropylacetophenone, leading to interpretations based on a proposed model of enol triplet formation and decay (Findlay & Tchir, 1976).
Synthesis of Hydroxy Compounds
2-Isopropylacetophenone has been utilized in synthesizing 2-hydroxy-2-(p-isobutylphenyl)-propionic acid, demonstrating its utility as a precursor in electrochemical processes. Ikeda and Manda (1984) achieved an 85% yield in this process (Ikeda & Manda, 1984).
Catalytic Transfer Reduction
Kijeński, Gliński, and Quiroz (1997) investigated the direct synthesis of alkenylaromatics from aralkyl ketones, including 4-isopropylacetophenone, via catalytic transfer reduction, showcasing its role in organic synthesis (Kijeński, Gliński, & Quiroz, 1997).
Photo-Oxidative Cyclization Studies
Tran et al. (2021) conducted a computational investigation into the photo-oxidative cyclization of 2'-alkynylacetophenone oximes, including isopropyl variants, highlighting its significance in forming isoindole N-oxides (Tran et al., 2021).
Photodegradation Studies
Ruggeri et al. (2013) explored the photochemical transformation of ibuprofen into 4-isobutylacetophenone, providing insights into environmental photodegradation processes (Ruggeri et al., 2013).
Coordination Chemistry and Radiopharmaceutical Applications
Salvarese et al. (2015) examined the coordination properties of isopropylxanthate with Re(III) and (99m)Tc(III) phosphinothiolates, demonstrating potential applications in radiopharmaceuticals (Salvarese et al., 2015).
Green Chemistry Applications
Yadav and Joshi (2002) reported on the green synthesis of 2',4'-dihydroxyacetophenone, a derivative of acetophenone, emphasizing environmentally friendly approaches in chemical synthesis (Yadav & Joshi, 2002).
Chromatographic Analysis in Pharmaceuticals
Gasco-López et al. (1999) developed a chromatographic method for determining ibuprofen and its degradation product, 4-isobutylacetophenone, in pharmaceuticals, highlighting its importance in quality control (Gasco-López et al., 1999).
Aroma Studies in Wines and Grapes
Panighel et al. (2010) identified 2'-aminoacetophenone, a compound related to acetophenone derivatives, as a cause of 'hybrid note' in non-Vitis vinifera grapes, indicating its relevance in wine and grape aroma studies (Panighel et al., 2010).
Supercritical Fluid Transformations
Sivcev et al. (2012) explored the transformations of acetophenone derivatives in supercritical fluid conditions, providing insights into their reactivity and potential applications in chemical processing (Sivcev et al., 2012).
Isotope Dilution Analysis in Wine
Dollmann et al. (1996) used isotope dilution analysis to quantify 2-aminoacetophenone in wines, demonstrating the utility of this method in identifying off-flavors in alcoholic beverages (Dollmann et al., 1996).
Oxidation Catalysis
Balahura et al. (1997) studied the oxidation of 4-isopropylbenzoic acid, highlighting the catalytic properties of metalloporphyrins and their interactions with acetophenone derivatives (Balahura et al., 1997).
Propriétés
IUPAC Name |
1-(2-propan-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKILJGWOUPELQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175689 | |
| Record name | 2-Isopropylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylacetophenone | |
CAS RN |
2142-65-6 | |
| Record name | 1-[2-(1-Methylethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2'-isopropyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Isopropylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropylacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU2C4H6F7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



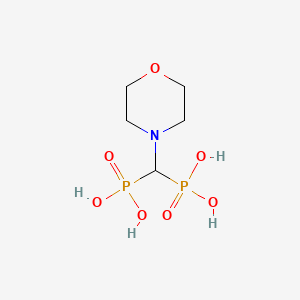
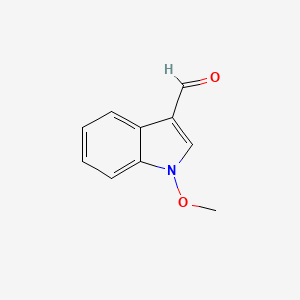
![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)
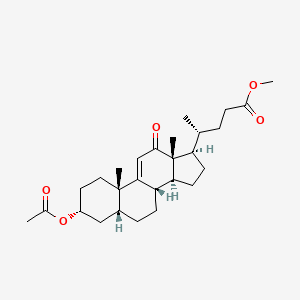
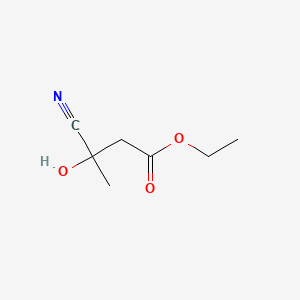
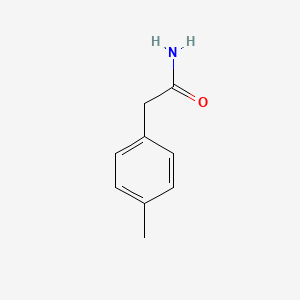
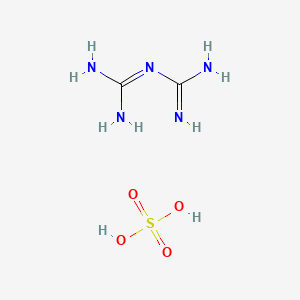
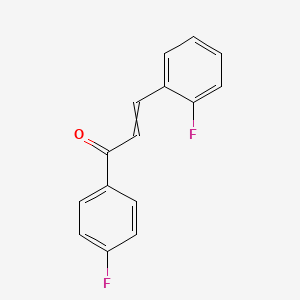
![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)
![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)
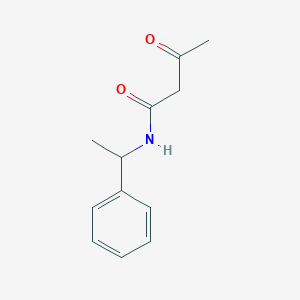
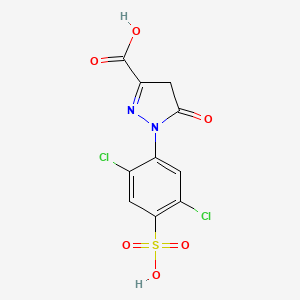
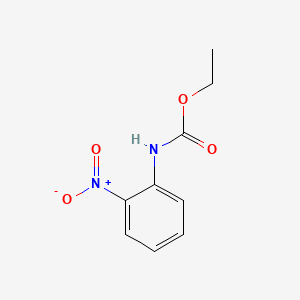
![3-Ethyl-5-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1618928.png)